(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate
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Overview
Description
Gly-Gly-Gly-PEG3-TCO is a heterobifunctional linker that contains a trans-cyclooctene (TCO) moiety and a tri-glycine (Gly-Gly-Gly) sequence connected via a three-unit polyethylene glycol (PEG3) spacer. This compound is primarily used in bio-conjugation and click chemistry applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG3-TCO involves several steps, starting with the preparation of the PEG3 spacer and the tri-glycine sequence. The PEG3 spacer is typically synthesized through the polymerization of ethylene oxide. The tri-glycine sequence is then attached to one end of the PEG3 spacer using standard peptide coupling techniques, such as the use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .
The TCO moiety is introduced through a subsequent reaction, where the terminal amine group of the tri-glycine-PEG3 intermediate is reacted with a TCO-containing reagent under mild conditions. This step often involves the use of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Gly-Gly-Gly-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG3-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines typically requires no additional reagents or catalysts. The reaction proceeds efficiently in aqueous buffers at physiological pH, and the products are stable under these conditions .
Major Products
The major product of the IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used in various bioconjugation applications, including the synthesis of ADCs and other targeted therapeutics .
Scientific Research Applications
Gly-Gly-Gly-PEG3-TCO has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG3-TCO involves its ability to undergo rapid and selective IEDDA reactions with tetrazines. This bioorthogonal reaction allows for the efficient conjugation of biomolecules without interfering with other functional groups present in biological systems. The PEG3 spacer enhances the solubility and reduces steric hindrance, facilitating the conjugation process .
Comparison with Similar Compounds
Gly-Gly-Gly-PEG3-TCO is unique due to its combination of a TCO moiety, a tri-glycine sequence, and a PEG3 spacer. Similar compounds include:
Tetrazine-PEG linkers: These compounds contain a tetrazine group and a PEG spacer, and they react with TCO moieties in IEDDA reactions.
Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of ADCs, similar to Gly-Gly-Gly-PEG3-TCO but without the TCO moiety.
Succinic anhydride: Acts as a non-cleavable ADC linker, differing from Gly-Gly-Gly-PEG3-TCO in its non-cleavable nature.
Gly-Gly-Gly-PEG3-TCO stands out due to its rapid reaction kinetics, high selectivity, and biocompatibility, making it a valuable tool in various bioconjugation applications .
Properties
Molecular Formula |
C23H41N5O8 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |
InChI Key |
GUKWYRQLMOYPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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